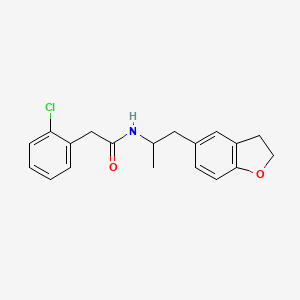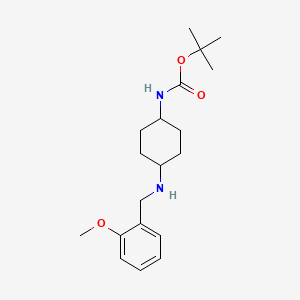
2-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-chlorophenyl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as TAK-659 and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
One study focused on the synthesis of bioactive benzothiazolinone acetamide analogs, exploring their spectroscopic and quantum mechanical properties. These compounds were analyzed for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and promising free energy of electron injection for photovoltaic cells. Their nonlinear optical (NLO) activity was also investigated, indicating their potential in optical applications (Mary et al., 2020).
Crystal Structure and Biological Activity
Another research synthesized a compound with a structurally related benzofuran moiety and evaluated its crystal structure and biological activities. The study found moderate herbicidal and fungicidal activities, illustrating the potential agricultural applications of such molecules (Hu Jingqian et al., 2016).
Antitumor and Antimicrobial Activities
Further research involved synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems, which were screened for antitumor activity against various human tumor cell lines. Compounds showed considerable anticancer activity against some cancer cell lines, indicating the therapeutic potential of these molecules in oncology (Yurttaş et al., 2015).
Nonlinear Optical Properties
Research into the nonlinear optical properties of organic crystals related to acetamides highlighted their potential in photonic devices. A study employing a new approach to treat supermolecule interactions suggested these crystals as candidates for optical switches, modulators, and other optical energy applications (Castro et al., 2017).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13(10-14-6-7-18-16(11-14)8-9-23-18)21-19(22)12-15-4-2-3-5-17(15)20/h2-7,11,13H,8-10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFMPMXZSIGVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole](/img/structure/B2817214.png)
![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2817216.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817220.png)
![Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride](/img/structure/B2817221.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2817225.png)
![4-[[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine](/img/structure/B2817227.png)
![3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2817229.png)


![[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2817232.png)

